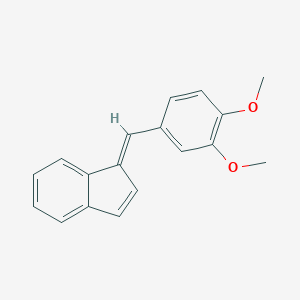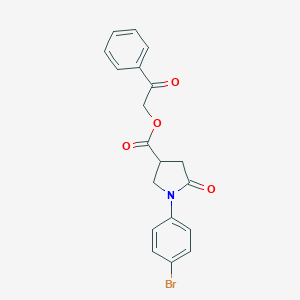
1-(3,4-Dimethoxybenzylidene)indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzylidene)indene, commonly known as DMBI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBI is a derivative of indene, a bicyclic organic compound that is widely used in the chemical industry. DMBI has shown promising results in various scientific studies, making it a potential candidate for future research in many fields.
作用機序
The mechanism of action of DMBI is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. DMBI has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of various diseases.
Biochemical and physiological effects:
DMBI has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DMBI has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. Moreover, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory activity.
実験室実験の利点と制限
DMBI has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it safe for use in various experiments. However, there are also some limitations to its use. DMBI is a relatively new compound, and there is limited information available on its properties. Moreover, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMBI. One area of potential research is its use in the treatment of neurodegenerative diseases. DMBI has been found to cross the blood-brain barrier, making it a potential candidate for drug development. Another area of research is its use in the treatment of cancer. DMBI has been found to exhibit anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the properties and potential applications of DMBI.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzylidene)indene is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a potential candidate for future research in many fields. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound. DMBI has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. Further research is needed to fully understand the properties and potential applications of DMBI.
合成法
The synthesis of DMBI involves the reaction of 3,4-dimethoxybenzaldehyde with indene in the presence of a catalyst. The reaction is carried out under specific conditions, and the final product is purified using various techniques. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound.
科学的研究の応用
DMBI has been used in various scientific studies due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. DMBI has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
特性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
(1E)-1-[(3,4-dimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C18H16O2/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChIキー |
HGNGSNBKARRPLI-RVDMUPIBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)